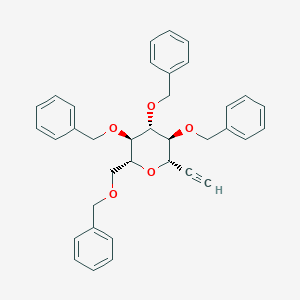
(1-Benzylazetidine-2,4-diyl)dimethanol
Descripción general
Descripción
“(1-Benzylazetidine-2,4-diyl)dimethanol” is a chemical compound with the CAS Number: 127310-66-1 . It has a molecular weight of 207.27 and a linear formula of C12H17NO2 . It is typically a colorless to white to yellow liquid or solid .
Physical And Chemical Properties Analysis
“(1-Benzylazetidine-2,4-diyl)dimethanol” has a boiling point of 342.9°C at 760 mmHg . It has a flash point of 173.3 . The compound is typically stored in a dry room at room temperature .
Aplicaciones Científicas De Investigación
Chiral Recognition and Palladium-Catalyzed Coupling : Chiral C2-symmetric N-benzylazetidines, closely related to (1-Benzylazetidine-2,4-diyl)dimethanol, have been used in the synthesis of cyclopalladated complexes, potentially applicable as chiral recognition agents for phosphorus ligands (Marinetti, Hubert, & Genêt, 2000).
Inhibition of Xanthine Oxidase : Derivatives of (1-Benzylazetidine-2,4-diyl)dimethanol have been synthesized and shown to exhibit significant inhibition activities against xanthine oxidase, an enzyme involved in the metabolic breakdown of purines in humans (Yagiz et al., 2021).
Inhibitors of Glycosidases : Certain four-membered analogues of (1-Benzylazetidine-2,4-diyl)dimethanol have shown inhibitory activity against specific glycosidases, which are enzymes that play a crucial role in carbohydrate metabolism (Lee et al., 2012).
Catalytic Amination of Benzyl Alcohols : Research on benzylamines, which can be synthesized from benzyl alcohols and are structurally related to (1-Benzylazetidine-2,4-diyl)dimethanol, has shown their prominence in pharmaceutically active compounds (Yan, Feringa, & Barta, 2016).
Synthesis of Optically Active Azetidines : Studies have focused on the synthesis of optically active N-benzyl-2,4-bis(hydroxymethyl) substituted azetidines, which are related to (1-Benzylazetidine-2,4-diyl)dimethanol, for potential applications in stereochemistry (Guanti & Riva, 1995).
Safety And Hazards
Propiedades
IUPAC Name |
[1-benzyl-4-(hydroxymethyl)azetidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-11-6-12(9-15)13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVDKEPRJUNWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1CO)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562650 | |
| Record name | (1-Benzylazetidine-2,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylazetidine-2,4-diyl)dimethanol | |
CAS RN |
127310-66-1 | |
| Record name | (1-Benzylazetidine-2,4-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Benzylazetidine-2,4-diyl)dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)